Molecular Interaction Profile: Hydrogen Bonding Capacity vs. Standard Salicylamide
The compound's ability to act as a hydrogen bond donor and acceptor is quantifiably different from a simpler analog like salicylamide due to its additional carbamoyl group. The compound possesses 3 hydrogen bond donors and 3 hydrogen bond acceptors, whereas salicylamide has 2 donors and 2 acceptors [1]. This difference in potential interaction sites is a primary differentiator in computational docking studies and for predicting physicochemical behavior in a formulation.
| Evidence Dimension | Number of Hydrogen Bond Donors / Acceptors |
|---|---|
| Target Compound Data | 3 H-Bond Donors / 3 H-Bond Acceptors |
| Comparator Or Baseline | Salicylamide (2 H-Bond Donors / 2 H-Bond Acceptors) |
| Quantified Difference | +1 H-Bond Donor / +1 H-Bond Acceptor |
| Conditions | Calculated based on canonical SMILES structure: CC1=C(C(=CC(=C1)NC(=O)C)C(=O)N)O |
Why This Matters
This property directly impacts the compound's solubility, partitioning, and potential for forming specific intermolecular interactions, which are critical for assay development and lead optimization programs.
- [1] PubChem. (n.d.). Salicylamide (Compound Summary). CID 5147. View Source
